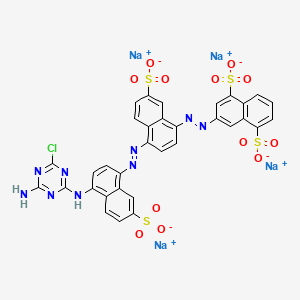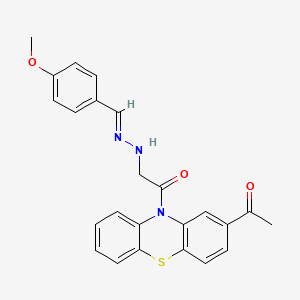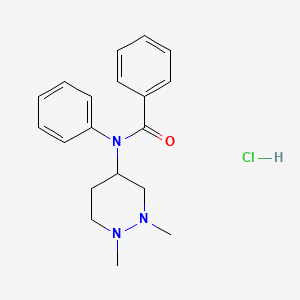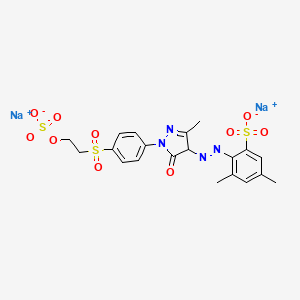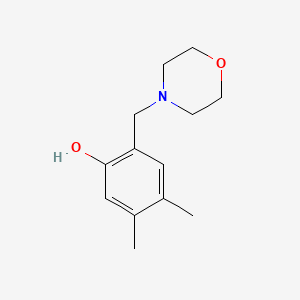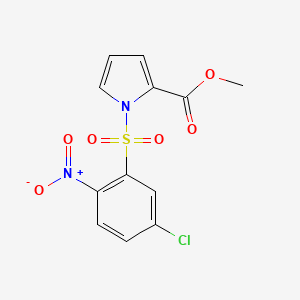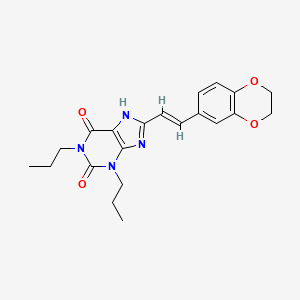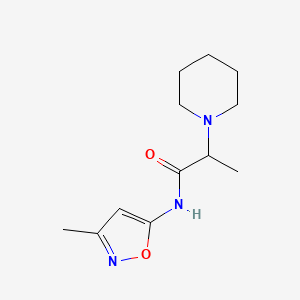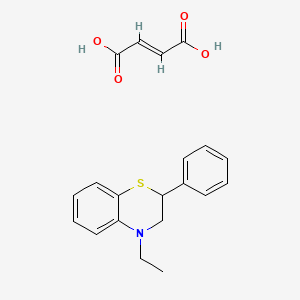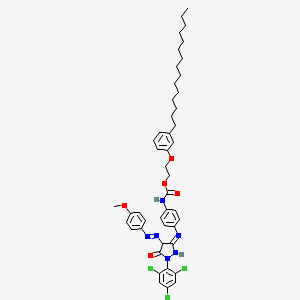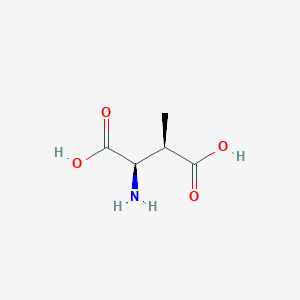
3-Methyl-D-aspartic acid, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-D-aspartic acid, (3R)-, is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins This compound is characterized by the presence of a methyl group attached to the third carbon of the aspartic acid backbone, specifically in the (3R) configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-D-aspartic acid, (3R)-, can be achieved through several methods. One common approach involves the Michael addition of methylamine to dimethyl fumarate, followed by regioselective transformations to obtain the desired product . Another method includes the use of enzymatic protocols for the chiral resolution of N-methyl-D,L-aspartic acid using specific demethylases .
Industrial Production Methods: Industrial production of 3-Methyl-D-aspartic acid, (3R)-, often involves the use of optimized enzymatic processes to ensure high yield and purity. These processes typically operate under controlled temperature and pH conditions to maximize the efficiency of the enzymatic reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-D-aspartic acid, (3R)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
3-Methyl-D-aspartic acid, (3R)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in neurotransmission and neuroprotection.
Industry: It is utilized in the production of pharmaceuticals and as a precursor in various chemical syntheses.
Mécanisme D'action
The mechanism of action of 3-Methyl-D-aspartic acid, (3R)-, involves its interaction with specific molecular targets, such as glutamate receptors. It acts as an agonist at these receptors, modulating calcium ion homeostasis and influencing neuroexcitatory events . The compound’s effects are mediated through the activation of signaling pathways that regulate neuronal activity and synaptic plasticity .
Comparaison Avec Des Composés Similaires
N-Methyl-D-aspartic acid: Another derivative of aspartic acid with a methyl group attached to the nitrogen atom.
DL-threo-β-Methylaspartic acid: A stereoisomer of 3-Methyl-D-aspartic acid with different spatial arrangement of atoms.
Uniqueness: 3-Methyl-D-aspartic acid, (3R)-, is unique due to its specific (3R) configuration, which imparts distinct biochemical properties and interactions compared to its isomers and other derivatives. This uniqueness makes it valuable in research focused on stereochemistry and its effects on biological activity .
Propriétés
Numéro CAS |
86562-29-0 |
|---|---|
Formule moléculaire |
C5H9NO4 |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
(2R,3R)-2-amino-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3-/m1/s1 |
Clé InChI |
LXRUAYBIUSUULX-PWNYCUMCSA-N |
SMILES isomérique |
C[C@H]([C@H](C(=O)O)N)C(=O)O |
SMILES canonique |
CC(C(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



